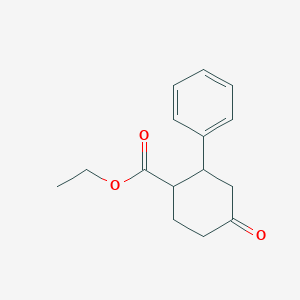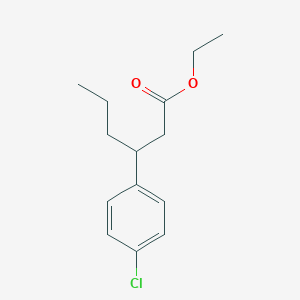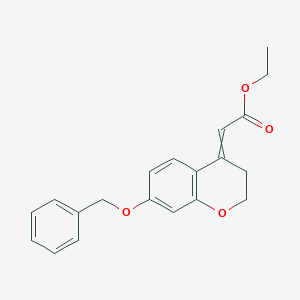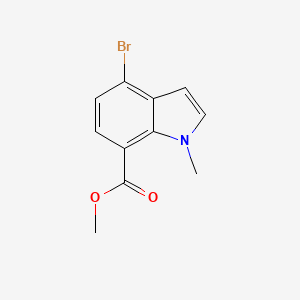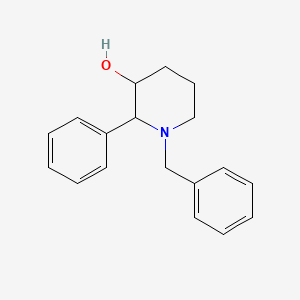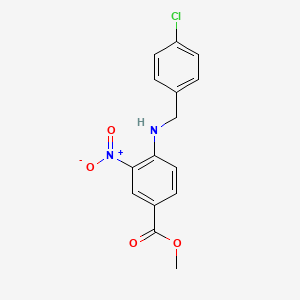
Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzoic acid and contains a nitro group, a chlorophenyl group, and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the methylamino group via a nucleophilic substitution reaction.
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.
Friedel-Crafts Acylation: Methyl 3-nitrobenzoate undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form methyl 4-[(4-chlorophenyl)carbonyl]-3-nitrobenzoate.
Nucleophilic Substitution: The carbonyl group is then converted to a methylamino group using methylamine under basic conditions to yield the final product, methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 4-[(4-chlorophenyl)methylamino]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoic acid.
科学研究应用
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl and methylamino groups may contribute to binding affinity and specificity for certain receptors or enzymes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
相似化合物的比较
Similar Compounds
Methyl 4-[(4-chlorophenyl)methylamino]benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Methyl 4-[(4-methoxyphenyl)methylamino]-3-nitrobenzoate: Contains a methoxy group instead of a chlorine atom, which can affect its electronic properties and reactivity.
Methyl 4-[(4-bromophenyl)methylamino]-3-nitrobenzoate: Contains a bromine atom instead of chlorine, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H13ClN2O4 |
|---|---|
分子量 |
320.73 g/mol |
IUPAC 名称 |
methyl 4-[(4-chlorophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(19)11-4-7-13(14(8-11)18(20)21)17-9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3 |
InChI 键 |
RMFXUSDVZMFURR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


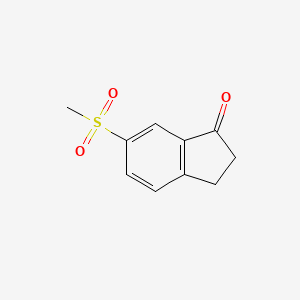
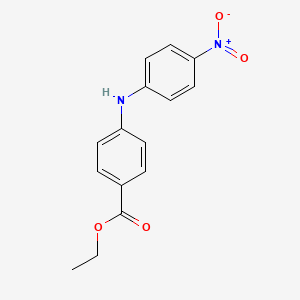

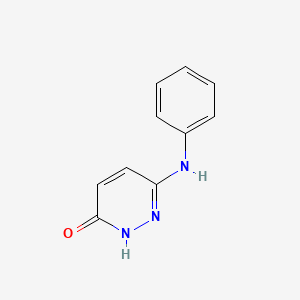
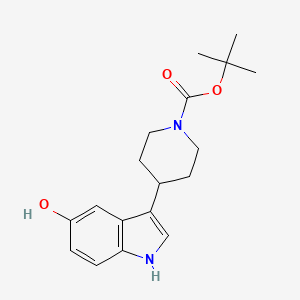

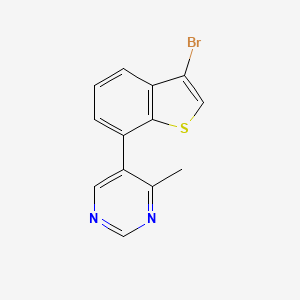
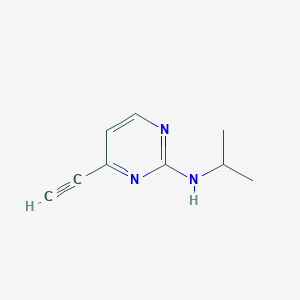
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
